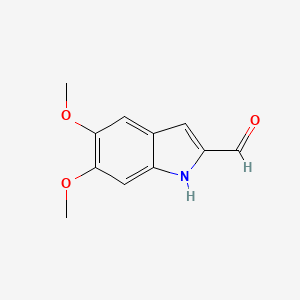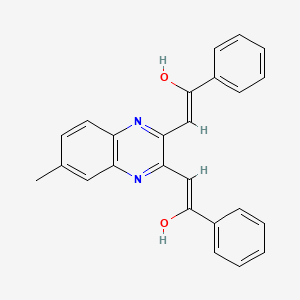
Dipropyl (3,5-dimethylphenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound features a boronate ester functional group, which is integral to its reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dipropyl (3,5-dimethylphenyl)boronate typically involves the reaction of 3,5-dimethylphenylboronic acid with propyl alcohols under dehydrating conditions. A common method includes the use of a catalyst such as an acid or base to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to the boronate ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Dipropyl (3,5-dimethylphenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Under certain conditions, the boronate ester can be reduced to yield boranes.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropyl (3,5-dimethylphenyl)boronate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Dipropyl (3,5-dimethylphenyl)boronate exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom’s ability to form stable complexes with other molecules underlies its utility in various applications .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
MIDA Boronates: These compounds feature a boronate ester protected by a MIDA group, offering enhanced stability and ease of handling.
Pinacol Boronates: Known for their stability and use in various synthetic applications.
Uniqueness: Dipropyl (3,5-dimethylphenyl)boronate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of propyl groups also imparts distinct physical and chemical properties compared to other boronates .
Propiedades
Número CAS |
659726-33-7 |
|---|---|
Fórmula molecular |
C14H23BO2 |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl)-dipropoxyborane |
InChI |
InChI=1S/C14H23BO2/c1-5-7-16-15(17-8-6-2)14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3 |
Clave InChI |
BWSLXNXCADKVHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C)C)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)



![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
